2-(Trifluoromethoxy)phenyl isocyanate

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

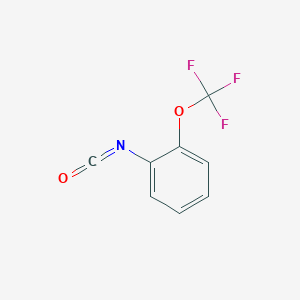

Structure

3D Structure

特性

IUPAC Name |

1-isocyanato-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-4-2-1-3-6(7)12-5-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTMGYQHKKIEXKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346034 | |

| Record name | 2-(Trifluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182500-26-1 | |

| Record name | 2-(Trifluoromethoxy)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)phenyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contemporary Significance of Isocyanate Functionalization in Organic Synthesis

The isocyanate group, with its characteristic R−N=C=O structure, is a cornerstone of modern organic synthesis. wikipedia.org These compounds are highly valuable precursors for a diverse range of chemical transformations, finding applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org The global market for isocyanates is expanding, driven by their cost-effective production and high efficiency in large-scale manufacturing. nih.gov

Isocyanates are electrophilic in nature, making them reactive towards a variety of nucleophiles such as alcohols, amines, and water. wikipedia.org This reactivity is harnessed to form a plethora of important chemical linkages, including urethanes (from reaction with alcohols) and ureas (from reaction with amines). wikipedia.org The formation of polyurethanes, through the reaction of diisocyanates with polyols, is a particularly significant application, leading to the production of foams, elastomers, and coatings. wikipedia.orgnih.govepa.gov

Modern synthetic strategies have further broadened the utility of isocyanates. Their integration into multicomponent reactions (MCRs) allows for the construction of complex molecular architectures in a single step, aligning with the principles of green and efficient chemistry. nih.gov Furthermore, innovative techniques for the in situ generation of isocyanates have been developed, providing greater control over their reactivity and expanding the scope of their applications. nih.gov The development of sustainable and safer synthetic routes, avoiding hazardous reagents like phosgene (B1210022), is an ongoing area of research that promises to enhance the utility of isocyanates even further. rsc.orggoogle.com

Strategic Role of Trifluoromethoxy Substitution in Aryl Isocyanate Design

The introduction of fluorine-containing groups into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. mdpi.comnih.govyoutube.com The trifluoromethoxy group (-OCF3) has emerged as a particularly valuable substituent in the design of bioactive compounds and advanced materials. researchgate.net When incorporated into an aryl isocyanate scaffold, the trifluoromethoxy group imparts a unique combination of properties that can be strategically exploited.

Furthermore, the C-F bond is exceptionally strong, contributing to the metabolic stability of molecules containing trifluoromethoxy groups. mdpi.com This increased stability can lead to a longer half-life for pharmaceuticals and enhanced durability for materials. The unique steric and electronic properties of the trifluoromethoxy group can also lead to improved binding affinity and selectivity for biological targets. mdpi.com While the trifluoromethyl (-CF3) group is more prevalent in pharmaceuticals, the trifluoromethoxy group is gaining increasing recognition for its distinct advantages. mdpi.commdpi.com

Overview of 2 Trifluoromethoxy Phenyl Isocyanate Within the Landscape of Fluorinated Chemical Entities

Established Reaction Pathways for Phenyl Isocyanates Bearing Trifluoromethoxy Groups

The preparation of phenyl isocyanates with trifluoromethoxy substituents can be achieved through several established chemical transformations. These routes typically begin with precursors like phenols, anilines, or organic halides and employ various reagents to construct the isocyanate moiety.

Phenols serve as readily available starting materials for the synthesis of aryl isocyanates. The general strategy involves the conversion of the phenolic hydroxyl group into a group that can be subsequently transformed into an isocyanate. A common pathway is the conversion of the phenol (B47542) to the corresponding aniline (B41778), which is then treated with phosgene (B1210022) or a phosgene equivalent.

While direct conversion using cyanide reagents on trifluoroacetamide (B147638) precursors is not a standard route, a more conventional approach involves the protection of an aniline precursor with a trifluoroacetyl group. The corresponding aniline, 2-(trifluoromethoxy)aniline (B52511), is the key intermediate, which can be synthesized from the parent phenol. The aniline can then be converted to the isocyanate. The use of cyanide reagents is more common in the synthesis of nitriles from aryl halides. researchgate.netorganic-chemistry.org For isocyanate synthesis, phosgenation of the corresponding amine is the most prevalent method. ontosight.aiasianpubs.org Triphosgene, a safer solid alternative to phosgene gas, is often used in a laboratory setting. asianpubs.orgorgsyn.org The reaction is typically carried out in an inert solvent with a base to neutralize the HCl produced. orgsyn.org

Table 1: General Conditions for Isocyanate Synthesis from Anilines

| Reagent | Phosgene Equivalent | Solvent | Base | Typical Temperature |

|---|---|---|---|---|

| Amine Precursor | Triphosgene | Dichloromethane | Sodium Bicarbonate | 0 °C to Reflux |

The synthesis of aryl isocyanates from ester precursors is not a direct or common pathway. However, related derivatization chemistry can be employed in the synthesis of the necessary precursors. For instance, phenolic precursors can be acylated to form esters, which can then undergo further functional group transformations. The primary route to the target isocyanate remains the conversion of the corresponding 2-(trifluoromethoxy)aniline. The synthesis of this aniline can start from 2-(trifluoromethoxy)phenol, which may undergo nitration followed by reduction to yield the amine. The amine is then converted to the isocyanate as described previously. asianpubs.orgorgsyn.org

The synthesis of isocyanates can potentially proceed through the rearrangement of related compounds. While alkyl cyanates are known to readily undergo exothermic rearrangement to form more stable alkyl isocyanates, the analogous isomerization of aryl cyanates is less common. thieme-connect.de A plausible, though less established, route involves the synthesis and subsequent isomerization of carbamoyl (B1232498) fluorides.

A novel method for the synthesis of tertiary carbamoyl fluorides from secondary amines has been developed using 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by an exchange reaction with an inorganic fluoride (B91410) salt like potassium fluoride. acs.org While this demonstrates the formation of the carbamoyl fluoride moiety, its direct isomerization to an aryl isocyanate is not a standard procedure. Theoretical studies on perfluorinated radicals have shown that 1,2-fluorine atom migrations are thermodynamically favored under certain conditions, with activation barriers that can be overcome at elevated temperatures or with photochemical activation. nih.govresearchgate.net This suggests that a rearrangement of a carbamic fluoride to an isocyanate might be mechanistically feasible, though it is not a widely utilized synthetic pathway.

A general method for the preparation of organic isocyanates involves the reaction of an organic halide with a metal cyanate. google.com This reaction offers a phosgene-free route to isocyanates. Aryl halides, such as 2-bromo- or 2-iodotrifluoromethoxybenzene, can serve as precursors.

The reaction typically employs an alkali or alkaline earth metal cyanate, such as potassium cyanate. google.comacs.org However, these cyanates are often less reactive than heavy metal cyanates, and the reaction can sometimes yield isocyanurates as byproducts. google.com To improve the yield of the desired isocyanate, the reaction can be catalyzed by a quaternary ammonium (B1175870) halide in the liquid state under the reaction conditions. google.com

Table 2: Reaction Parameters for Isocyanate Synthesis from Organic Halides

| Component | Example | Role | Reference |

|---|---|---|---|

| Organic Halide | 2-Bromo(trifluoromethoxy)benzene | Isocyanate Precursor | google.com |

| Metal Cyanate | Potassium Cyanate (KOCN) | Source of NCO group | google.comacs.org |

| Catalyst | Quaternary Ammonium Halide | Phase-Transfer / Catalyst | google.com |

| Solvent | Aprotic Polar Solvent (e.g., DMF) | Reaction Medium | acs.org |

Palladium-catalyzed cyanation of aryl halides using sources like zinc cyanide is a well-established method for synthesizing aryl nitriles and could be adapted for isocyanate synthesis under different conditions or with different cyanide-containing reagents. organic-chemistry.org

Derivatization from Phenolic Precursors

Considerations for Ortho-Substitution Regioselectivity in Aryl Isocyanate Synthesis

Achieving high regioselectivity to obtain the ortho-substituted product, this compound, is a critical aspect of its synthesis. The trifluoromethoxy (OCF₃) group is an ortho-para directing group for electrophilic aromatic substitution, but it is also deactivating due to the high electronegativity of the fluorine atoms. Therefore, reaction conditions must be carefully controlled to favor substitution at the 2-position over the 4-position.

Strategies to enhance ortho-selectivity often rely on directed metalation or exploiting specific steric and electronic effects. For instance, the ortho-metalation of (hetero)aryl tosylates using n-BuLi and ZnCl₂ has been shown to be highly regioselective, allowing for subsequent functionalization at the ortho position. researchgate.net A similar strategy could be envisioned for a trifluoromethoxy-substituted precursor.

Another approach involves radical arene amination. A system utilizing noncovalent interactions between an anionic substrate (like a sulfamate-protected aniline) and an incoming radical cation has been designed to guide amination specifically to the ortho position. cam.ac.uk This method provides a direct route to ortho-phenylenediamines, which are structurally related to the ortho-aminophenol precursors for the target isocyanate. cam.ac.uk The choice of aminating agent and catalyst can be tuned to optimize the yield of the desired ortho-isomer. cam.ac.uk These advanced methods highlight the importance of directing groups and tailored reaction systems to overcome the inherent regiochemical challenges in synthesizing purely ortho-substituted aromatic compounds.

Methodological Challenges in Direct Ortho-Functionalization

The synthesis of this compound is intrinsically linked to the synthesis of its precursor, 2-(trifluoromethoxy)aniline. A primary challenge in this area is the difficulty of direct C-H functionalization at the ortho position of trifluoromethoxybenzene. This difficulty stems from the complex electronic effects of the trifluoromethoxy (-OCF3) group.

The -OCF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect) caused by the highly electronegative fluorine atoms. researchgate.netvaia.com This effect significantly deactivates the aromatic ring towards electrophilic aromatic substitution, making reactions sluggish. Furthermore, this deactivation is most pronounced at the ortho and para positions, leading the -OCF3 group to act as a meta-director for incoming electrophiles. masterorganicchemistry.com This presents a significant hurdle for introducing a nitro or amino group directly at the ortho position via standard electrophilic nitration or amination protocols.

Interestingly, the directing effect of the -OCF3 group can be substrate-dependent. In ortho-lithiation or metalation reactions, where a C-H bond is broken with the aid of a strong base (like an organolithium reagent), the -OCF3 group can act as an ortho-director, promoting functionalization at the adjacent position. researchgate.net This directing ability in metalation is considered superior to that of both the methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3) groups. researchgate.net This dual and opposing nature of the -OCF3 group—meta-directing in electrophilic substitution and ortho-directing in metalation—creates a methodological challenge, requiring careful selection of reaction pathways to achieve the desired regioselectivity.

To circumvent these challenges, many established synthetic routes to 2-(trifluoromethoxy)aniline avoid direct ortho-functionalization of trifluoromethoxybenzene altogether. Instead, they employ precursors that already contain a substituent at the desired ortho-position. For example, a common strategy involves starting with 1,2-dichloro-4-trifluoromethoxy-benzene, followed by nitration and subsequent catalytic hydrogenation to form the aniline derivative. google.comgoogle.com Another route starts with 2-chloronitrobenzene, which is first reacted with sodium trifluoromethoxide before the nitro group is reduced. ontosight.ai These multi-step approaches, while effective, underscore the difficulty of achieving efficient and direct ortho-functionalization.

Reaction Condition Optimization for Yield and Purity of this compound

Once the 2-(trifluoromethoxy)aniline precursor is obtained, its conversion to this compound must be carefully optimized to maximize yield and purity. Isocyanates are highly reactive compounds, and side reactions can readily occur if conditions are not precisely controlled. The primary method for this conversion is phosgenation, which involves reacting the aniline with phosgene (COCl2) or a phosgene equivalent like triphosgene. Optimization focuses on parameters such as temperature, reaction time, solvent, and reagent stoichiometry.

The goal is to ensure complete conversion of the aniline while minimizing the formation of byproducts. Common side products include symmetrical ureas (from the reaction of the newly formed isocyanate with unreacted aniline), carbamoyl chlorides (as intermediates), and, if moisture is present, other urea (B33335) derivatives. researchgate.net The optimization process often involves a systematic approach, such as a Design of Experiments (DoE), to identify the ideal combination of factors that leads to the highest output of the desired pure isocyanate.

Influence of Inert Atmosphere and Moisture Exclusion

The single most critical factor in the synthesis and handling of isocyanates is the rigorous exclusion of moisture. Isocyanate groups (-NCO) react readily with water. This reaction proceeds through an unstable carbamic acid intermediate, which rapidly decomposes to form a primary amine and carbon dioxide gas.

The newly formed amine is nucleophilic and can immediately react with another molecule of isocyanate to form a highly stable and often insoluble symmetrical urea byproduct. This side reaction has several detrimental effects:

It consumes two equivalents of the isocyanate for every molecule of water present, significantly reducing the theoretical yield.

The formation of solid urea byproducts complicates the purification of the final product.

The evolution of carbon dioxide gas can cause pressure buildup in a closed system and lead to foaming, which is particularly problematic in industrial-scale production.

To prevent these issues, all isocyanate syntheses must be conducted under strictly anhydrous conditions. This involves using thoroughly dried solvents and reagents and performing the reaction under an inert atmosphere, such as dry nitrogen or argon. This inert gas blanket prevents atmospheric moisture from entering the reaction vessel, thereby preserving the integrity of the isocyanate product and maximizing both yield and purity.

Catalytic Systems and Kinetic Control in Isocyanate Formation

While the phosgenation of anilines is a well-established method for forming aryl isocyanates, alternative catalytic approaches are an area of active research, driven by the desire to avoid highly toxic reagents like phosgene. One such alternative is the reductive carbonylation of nitroaromatic compounds. In this method, a nitroarene is treated with carbon monoxide in the presence of a transition metal catalyst, often based on palladium or rhodium, to directly yield the isocyanate. researchgate.netacs.org The efficiency and selectivity of these catalytic systems are highly dependent on the choice of metal, ligands, and reaction conditions.

Regardless of the synthetic method employed, kinetic control is paramount for achieving high purity. The rates of the desired isocyanate formation and various side reactions must be carefully managed. For instance, in phosgenation, the rate of phosgene addition and the reaction temperature are controlled to ensure that the formation of the intermediate carbamoyl chloride and its subsequent elimination to the isocyanate proceed smoothly, without allowing for significant buildup of unreacted aniline that could lead to urea formation. researchgate.net

Kinetic studies on model systems, such as the reaction of phenyl isocyanate with alcohols or water, provide insight into the complex reaction mechanisms. rsc.orgrsc.org These studies show that reactions can be subject to catalysis by reactants, products (autocatalysis), or added catalysts like tertiary amines. rsc.orgrsc.org Understanding these kinetic profiles allows for the rational design of reaction conditions. For the synthesis of this compound, this means selecting conditions that favor the rapid conversion of the aniline to the isocyanate while suppressing the kinetics of slower, undesired side reactions. This can be achieved by controlling temperature, concentration, and the potential use of specific catalysts that selectively accelerate the desired transformation.

Below is a representative table illustrating how reaction parameters can be varied during optimization studies to improve the yield of a target aryl isocyanate.

| Entry | Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None (Triphosgene) | Toluene | 100 | 8 | 75 |

| 2 | None (Triphosgene) | Chlorobenzene | 120 | 6 | 88 |

| 3 | Pd(OAc)₂/Phenanthroline (from Nitroarene) | o-Dichlorobenzene | 180 | 12 | 65 |

| 4 | None (Triphosgene) | Chlorobenzene | 100 | 6 | 82 |

| 5 | None (Triphosgene) | Chlorobenzene | 120 | 4 | 91 |

Engineering of Novel Fluorinated Polymers and Copolymers

Polyurethane and Polyurea Systems Incorporating Trifluoromethoxy Aryl Units

Polyurethanes (PUs) and polyureas (PUs) are versatile classes of polymers with a wide range of applications, from flexible foams to rigid elastomers and coatings. The properties of these materials are highly tunable and can be tailored by modifying their constituent diisocyanates, polyols, and diamines. The inclusion of this compound as a comonomer in PU and PU synthesis is a strategy to impart the unique properties of the trifluoromethoxy group to these established polymer systems.

The synthesis of fluorinated polyurethanes (FPUs) typically involves the reaction of a diisocyanate with a polyol. nih.gov By incorporating this compound, a monoisocyanate, it can act as a chain-terminating or a side-chain modifying agent, allowing for precise control over the molecular weight and architecture of the polymer. This can lead to fluorinated polyurethanes with tailored performance characteristics. The introduction of the trifluoromethoxy group is expected to enhance the thermal stability and chemical resistance of the polyurethane. nih.gov

The general synthesis of polyurethanes involves a polyaddition reaction between a polyol and a diisocyanate. While specific studies detailing the use of this compound are limited, the principles of FPU synthesis suggest that its incorporation would proceed via the reaction of its isocyanate group with the hydroxyl groups of the polyol. nih.govnih.gov

Table 1: Potential Performance Enhancements in Fluorinated Polyurethanes

| Property | Enhancement due to Trifluoromethoxy Group |

| Thermal Stability | Increased decomposition temperature |

| Chemical Resistance | Improved resistance to solvents, acids, and bases |

| Hydrophobicity | Increased water contact angle |

| Surface Energy | Lowered surface energy leading to anti-fouling properties |

| Mechanical Properties | Potentially altered hardness and flexibility |

This table represents expected enhancements based on the known effects of fluorination on polyurethane properties.

Growing environmental and health concerns regarding the use of toxic isocyanates have driven research into non-isocyanate polyurethane (NIPU) chemistry. mdpi.comkobe-u.ac.jp A prominent route to NIPUs involves the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. mdpi.com While this compound is an isocyanate, the development of trifluoromethoxy-containing precursors for NIPU synthesis is an area of interest. For instance, a fluorinated carbonate could be synthesized and subsequently reacted with a diamine to produce a fluorinated NIPU. kobe-u.ac.jp This approach would offer a more sustainable pathway to high-performance fluorinated polyurethanes.

Recent advancements have demonstrated the successful synthesis of NIPUs using fluorinated carbonates, resulting in high-quality polymers with controlled molecular weights. kobe-u.ac.jp This method avoids the use of isocyanates altogether, providing a safer and more environmentally friendly manufacturing process.

High-Performance Fluoropolymers for Specialized Applications

Fluoropolymers are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low friction coefficients. The incorporation of the this compound moiety into other polymer systems can be considered a method to create high-performance fluoropolymers with tailored functionalities.

The low surface energy imparted by fluorine-containing groups makes them ideal for creating protective coatings with water and oil repellent properties. nih.gov While direct patent examples for this compound in coatings were not identified, the principle of using fluorinated isocyanates in coating formulations is well-established. A coating formulated with a polymer derived from this isocyanate would be expected to exhibit excellent hydrophobicity and oleophobicity, making it suitable for applications such as anti-graffiti coatings, marine coatings, and protective layers for electronic components.

A patent for a paint protection film describes the use of a silicon-containing fluororesin and an isocyanate-based crosslinker to form a coating layer, highlighting the utility of isocyanates in creating durable and protective surfaces. google.com

The high bond energy of the C-F bond contributes to the exceptional thermal stability of fluoropolymers. nih.gov Incorporating the trifluoromethoxy group from this compound into a polymer backbone is a strategy to enhance its high-temperature resistance. Research into high-temperature resistant polymers often involves the synthesis of materials with aromatic and heterocyclic rings in their structure. dtic.mil The aromatic nature of this compound makes it a suitable candidate for inclusion in such polymer architectures.

While specific studies on polymers derived from this compound for high-temperature applications are not prevalent in the reviewed literature, the general understanding of structure-property relationships in fluoropolymers suggests that its incorporation would lead to materials with improved thermal stability. nih.govdtic.mil

Utility as a Versatile Chemical Intermediate in Complex Organic Synthesis

Building Block for Diverse Organic Compounds

This compound is a building block for creating a variety of organic compounds. cymitquimica.com Its isocyanate group provides a reactive handle for derivatization. For instance, related compounds like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate are used as key intermediates in the synthesis of pharmaceutical compounds and other complex molecules by forming urea and thiourea derivatives with diverse biological activities. lookchem.com Similarly, this compound can be reacted with various amines and alcohols to generate a library of new chemical entities for screening in drug discovery and agricultural science. The trifluoromethoxy group is particularly valuable for its ability to enhance metabolic stability and bioavailability in bioactive molecules.

Precursor for Advanced Monomer Architectures

The reactivity of this compound allows it to serve as a precursor for creating more complex monomers used in polymerization. By reacting the isocyanate with a molecule containing another polymerizable functional group (e.g., an acrylate, methacrylate, or vinyl group), a new monomer with tailored properties can be synthesized. This approach is used to incorporate the specific benefits of the trifluoromethoxyphenyl group into a wider range of polymer backbones beyond polyurethanes. Such advanced monomers can be used to develop polymers with unique surface properties, thermal stability, and chemical resistance, suitable for specialized applications in coatings, textiles, and aerospace materials. researchgate.netmdpi.com

Medicinal Chemistry and Agrochemical Research Applications

Strategic Integration of 2-(Trifluoromethoxy)phenyl Isocyanate in Pharmaceutical Design

The introduction of a trifluoromethoxy group can profoundly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for its target. researchgate.net

The significant impact of the trifluoromethoxy group on lipophilicity is illustrated in the table below, which compares the calculated LogP (cLogP) values of a parent aniline (B41778) with its trifluoromethoxy-substituted counterpart.

| Compound | Structure | cLogP |

|---|---|---|

| Aniline |  | 0.90 |

| 2-(Trifluoromethoxy)aniline (B52511) |  | 2.60 |

The trifluoromethoxy group is generally more resistant to metabolic degradation than a corresponding methoxy (B1213986) group. researchgate.net The strong carbon-fluorine bonds within the -OCF₃ group are less susceptible to enzymatic cleavage by cytochrome P450 enzymes, which are primary mediators of drug metabolism. researchgate.net The introduction of a 2-(trifluoromethoxy)phenyl moiety can thus protect a drug candidate from rapid metabolism, leading to a longer plasma half-life and improved pharmacokinetic profile. researchgate.net For example, replacing a metabolically vulnerable methoxy group with a trifluoromethoxy group is a common strategy to block metabolic hotspots on an aromatic ring.

The following table presents a comparative view of the in vitro metabolic stability of hypothetical urea (B33335) derivatives in human liver microsomes (HLM).

| Compound Moiety | Assumed Metabolic Pathway | Relative Metabolic Stability |

|---|---|---|

| 2-Methoxyphenyl | O-demethylation | Low |

| 2-(Trifluoromethoxy)phenyl | Resistant to O-dealkylation | High |

The trifluoromethoxy group is strongly electron-withdrawing, which can significantly influence the basicity (pKa) of nearby functional groups. When the 2-(trifluoromethoxy)phenyl group is attached to a nitrogen atom, as in the case of a urea formed from the corresponding isocyanate, the electron-withdrawing nature of the -OCF₃ group reduces the electron density on the nitrogen. This decrease in electron density lowers the basicity of the amine. Modulating the pKa of a drug molecule is crucial as it affects its ionization state at physiological pH, which in turn influences its solubility, permeability, and target binding. A lower pKa for an amine can lead to reduced interaction with acidic phospholipids (B1166683) in membranes, potentially mitigating phospholipidosis, a potential toxicity concern.

The table below shows the pKa values for aniline and a trifluoromethoxy-substituted analog, illustrating the electron-withdrawing effect.

| Compound | pKa of Conjugate Acid |

|---|---|

| Aniline | 4.6 |

| 3-(Trifluoromethoxy)aniline | 3.2 |

While this compound introduces a C-linked trifluoromethoxy group, a related area of interest in medicinal chemistry is the use of N-linked trifluoromethyl (-CF₃) groups. nih.govacs.orguni-muenchen.dechem-space.com N-trifluoromethyl moieties are generally less common than their C-trifluoromethyl counterparts but offer unique properties. nih.govacs.orguni-muenchen.dechem-space.com Studies on N-trifluoromethyl azoles have shown that they are typically more lipophilic and can exhibit enhanced metabolic stability compared to their N-methyl analogs. nih.govacs.orguni-muenchen.dechem-space.com However, N-trifluoromethyl amines have been found to be prone to hydrolysis, whereas N-trifluoromethyl azoles demonstrate excellent aqueous stability, making them more suitable for consideration in drug design. nih.govacs.orguni-muenchen.dechem-space.com

A comparative analysis of N-methyl and N-trifluoromethyl azoles highlights these differences:

| Property | N-Methyl Azole | N-Trifluoromethyl Azole |

|---|---|---|

| Lipophilicity (cLogP) | Lower | Higher nih.govacs.orguni-muenchen.dechem-space.com |

| Metabolic Stability | Variable | Often Increased nih.govacs.orguni-muenchen.dechem-space.com |

| Aqueous Stability | Stable | Stable nih.govacs.orguni-muenchen.dechem-space.com |

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a fundamental concept in lead optimization. The trifluoromethoxy group is considered a bioisostere of several other groups, including the methoxy group, halogens like chlorine and bromine, and even the isopropyl group in certain contexts. The 2-(trifluoromethoxy)phenyl moiety can, therefore, be used to replace other substituted phenyl rings in a lead compound to improve its properties without losing its desired biological activity. For instance, replacing a 2-chlorophenyl group with a 2-(trifluoromethoxy)phenyl group can enhance metabolic stability and lipophilicity while maintaining or even improving binding affinity due to favorable hydrophobic interactions. nih.gov

The following table provides a comparison of the physicochemical properties of the trifluoromethoxy group with some of its common bioisosteres.

| Group | Hansch Lipophilicity Parameter (π) | Steric Parameter (van der Waals radius, Å) | Electronic Effect (Hammett constant, σm) |

|---|---|---|---|

| -OCH₃ | -0.02 | 1.52 (for methyl) | 0.12 |

| -Cl | 0.71 | 1.80 | 0.37 |

| -OCF₃ | 1.04 | ~2.0 (estimated) | 0.38 |

Modulation of Pharmacokinetic and Pharmacodynamic Properties

Contributions to Agrochemical Active Ingredient Development

This compound serves as a pivotal building block in the synthesis of novel agrochemical active ingredients, primarily through the formation of urea and carbamate (B1207046) derivatives. The trifluoromethoxy (-OCF3) group is of particular interest in agrochemical design due to its ability to enhance crucial properties such as lipophilicity, metabolic stability, and electron-withdrawing capacity, which can significantly influence the biological activity of the final compound. nih.gov

The isocyanate functional group (-NCO) is highly reactive and readily undergoes addition reactions with nucleophiles like amines and alcohols to form phenylurea and carbamate linkages, respectively. wikipedia.orgorganic-chemistry.org This reactivity is harnessed to incorporate the 2-(trifluoromethoxy)phenyl moiety into larger molecular structures designed to interact with specific biological targets in pests and weeds.

Phenylurea compounds, derived from the reaction of a substituted phenyl isocyanate with an amine, are a well-established class of herbicides. ontosight.ai These herbicides typically act by inhibiting photosynthesis in target plant species. ontosight.ai The synthesis of such derivatives involves the dropwise addition of a substituted phenyl isocyanate, such as this compound, to a solution of the desired amine, often in a solvent like toluene. nih.gov This straightforward synthesis allows for the creation of a diverse library of candidate compounds for herbicidal screening.

Similarly, carbamate derivatives are synthesized by reacting the isocyanate with an alcohol. wikipedia.org Carbamate insecticides are known for their effectiveness against a wide range of insect pests, primarily by inhibiting the enzyme acetylcholinesterase (AChE), which is critical for nerve impulse transmission. beyondpesticides.org The incorporation of the trifluoromethoxy group can enhance the insecticidal potency and selectivity of these compounds. For instance, methyl (4-(trifluoromethoxy)phenyl)carbamate is a key intermediate in the production of the insecticide indoxacarb.

The development of new agrochemicals containing the trifluoromethoxy group is a continuous effort to address challenges such as pest resistance and the need for more environmentally benign solutions. nih.gov By modifying the amine or alcohol reactant, researchers can fine-tune the physicochemical properties and biological activity of the resulting urea or carbamate to develop new active ingredients with improved performance. elsevierpure.com

Interactive Data Table: Examples of Agrochemical Classes Derived from Phenyl Isocyanates

| Derivative Class | Linkage Formed | General Structure (Ar = 2-(Trifluoromethoxy)phenyl) | Primary Agrochemical Use | Mode of Action (Typical) |

| Phenylureas | Urea (-NH-CO-NH-) | Ar-NH-CO-NR'R'' | Herbicide | Photosynthesis Inhibition |

| Carbamates | Carbamate (-NH-CO-O-) | Ar-NH-CO-OR' | Insecticide | Acetylcholinesterase (AChE) Inhibition |

In Vitro and In Vivo Evaluation of Biological Activity and Structure-Activity Relationships

The development of novel agrochemicals derived from this compound involves rigorous evaluation of their biological activity through both in vitro and in vivo testing. These studies are essential to determine the efficacy of the compounds and to understand their structure-activity relationships (SAR). acs.org

In vitro assays provide a rapid and cost-effective method for the initial screening of a large number of compounds. For potential herbicides, these assays may involve testing the compounds' ability to inhibit the growth of target weed species or specific enzymes involved in vital plant processes like photosynthesis. mdpi.com For insecticides, in vitro tests often measure the inhibition of key enzymes such as acetylcholinesterase from the target insect species. elsevierpure.com

Compounds that show promising activity in in vitro screens are then advanced to in vivo testing. For herbicides, this involves applying the compounds to whole plants (e.g., broadleaf and grass weeds) in a controlled greenhouse environment to assess their herbicidal efficacy and crop selectivity at various doses. nih.gov For insecticides, in vivo bioassays might involve direct application of the compound to the target insect to determine its lethality (e.g., calculating the LC50 value). elsevierpure.com

Structure-activity relationship (SAR) studies are conducted to understand how modifications to the chemical structure of the derivatives affect their biological activity. acs.org For example, in a series of novel phenylurea derivatives, researchers found that the type and position of substituents on the phenyl rings significantly influenced their insecticidal activity against various larvae. nih.gov Similarly, for herbicidal compounds, SAR studies help identify the optimal combination of substituents to maximize weed control while minimizing crop damage. mdpi.com These studies are crucial for guiding the design and synthesis of more potent and selective agrochemicals. acs.org

Interactive Data Table: Research Findings on Related Trifluoromethylphenyl Derivatives

| Compound Class | Research Focus | Key Findings |

| Phenylurea Derivatives | Insecticidal Activity | The nature and position of substituents on the phenyl ring significantly impact insecticidal potency against pests like Spodoptera exigua. nih.gov |

| Trifluoromethylcoumarinyl Urea Derivatives | Herbicidal & Antifungal Activity | Certain derivatives showed herbicidal activity comparable to the commercial herbicide Acetochlor and better antifungal activity than Carbendazim against Botrytis cinerea. mdpi.com |

| Phenylpyridine Derivatives with α-trifluoroanisole | Herbicidal Activity | Compounds exhibited broad-spectrum herbicidal activity against both broadleaf and grass weeds, with some showing 100% inhibition of certain weeds post-emergence. nih.gov |

Prediction Models for Biological Potential (e.g., PASS Online)

In modern agrochemical research, computational tools are increasingly used to predict the biological potential of new chemical entities before their synthesis, saving significant time and resources. zenodo.org One such tool is the Prediction of Activity Spectra for Substances (PASS) Online web service. nih.gov

PASS predicts a wide range of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities, based solely on the 2D structural formula of a compound. zenodo.orgnih.gov The prediction is based on a comparison of the input structure with a large database of known biologically active substances. nih.gov The result is presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). zenodo.org

For derivatives of this compound, PASS can be used to:

Identify potential leads: By analyzing the predicted activity spectrum, researchers can prioritize the synthesis of compounds with a high probability of exhibiting the desired agrochemical activity (e.g., herbicidal, insecticidal, fungicidal). akosgmbh.de

Explore new applications: The model may predict unexpected biological activities, opening up new avenues for research and potential applications for a given compound. akosgmbh.de

Assess potential risks: PASS can also predict potential toxic effects, such as carcinogenicity or mutagenicity, providing an early warning system for potentially hazardous compounds. nih.gov

Analytical and Characterization Methodologies for 2 Trifluoromethoxy Phenyl Isocyanate

The precise characterization and quantitative analysis of 2-(Trifluoromethoxy)phenyl isocyanate are crucial for ensuring its purity, confirming its structure, and monitoring its presence in various applications. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Environmental Impact and Sustainable Chemical Development Associated with 2 Trifluoromethoxy Phenyl Isocyanate

Occupational Health and Safety Considerations in Handling Fluorinated Isocyanates

The handling of fluorinated isocyanates such as 2-(Trifluoromethoxy)phenyl isocyanate demands stringent occupational health and safety protocols due to their hazardous properties. capotchem.cnosha.gov Isocyanates as a class of compounds are highly reactive and pose significant health risks upon exposure. osha.govworksafebc.com

Health Hazards: Exposure to fluorinated isocyanates can occur through inhalation, skin contact, or ingestion. capotchem.cnwindows.netbiosynth.com The primary health concerns include:

Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to respiratory irritation and sensitization. safeworkaustralia.gov.auscbt.com This can result in occupational asthma, a serious condition where even minute subsequent exposures can trigger severe asthma attacks. worksafebc.comscbt.com Symptoms may include chest tightness, wheezing, coughing, and shortness of breath. osha.gov

Skin and Eye Irritation: Direct contact with liquid fluorinated isocyanates can cause skin irritation, rashes, and blistering. capotchem.cnsafeworkaustralia.gov.au Eye contact is particularly dangerous and can lead to serious eye damage or chemical conjunctivitis. capotchem.cnsafeworkaustralia.gov.au

Acute Toxicity: These compounds can be toxic if inhaled or swallowed. capotchem.cnwindows.net

Exposure Control and Personal Protective Equipment (PPE): To mitigate these risks, a multi-layered approach to exposure control is essential, following the hierarchy of controls.

| Control Measure | Description | Examples |

| Engineering Controls | Modifying the work environment to isolate workers from the hazard. | Enclosed and automated processes, local exhaust ventilation (LEV) systems, and spray booths. apolloscientific.co.uk |

| Administrative Controls | Changing work practices to reduce exposure duration and frequency. | Developing written exposure control plans, providing worker training on hazards and safe handling, restricting access to areas where isocyanates are used, and posting clear warning signs. worksafebc.com |

| Personal Protective Equipment (PPE) | Equipment worn by the worker to protect against hazards. This is the last line of defense. | Respiratory Protection: Air-purifying respirators with appropriate cartridges (e.g., organic vapor) or, for higher-risk activities like spraying, supplied-air respirators are necessary. sigmaaldrich.comEye Protection: Chemical safety goggles or face shields. tcichemicals.comaksci.comSkin Protection: Chemically resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact. biosynth.comtcichemicals.com |

Safe Handling and Emergency Procedures: Proper handling procedures are critical to prevent accidental exposure. This includes working in well-ventilated areas, avoiding the creation of mists or vapors, and using non-sparking tools due to the flammability of some isocyanates. windows.netthermofisher.com In case of spills, the area should be evacuated, and the spill should be contained and neutralized with an appropriate decontaminant solution, as isocyanates react with water. apolloscientific.co.uk Contaminated clothing should be removed immediately, and affected skin should be washed thoroughly with soap and water. biosynth.comapolloscientific.co.uk

Advancements in Green Chemistry for Isocyanate Production

The traditional manufacturing process for isocyanates has significant environmental and safety drawbacks, primarily due to the use of phosgene (B1210022). nwo.nlrsc.org This has spurred research into greener and more sustainable production methods.

The conventional synthesis of isocyanates involves the reaction of a primary amine with phosgene, an extremely toxic gas. nwo.nlresearchgate.net This process generates hydrogen chloride (HCl) as a stoichiometric byproduct, which poses corrosion risks and has limited commercial value. google.com The high toxicity of phosgene was tragically highlighted by the Bhopal disaster, leading to increased efforts to develop phosgene-free synthetic routes. nwo.nllibretexts.org

Several alternative pathways are being explored to eliminate the use of phosgene: rsc.org

Reductive Carbonylation: This method involves the catalytic carbonylation of nitro compounds in the presence of an alcohol to form a carbamate (B1207046), which is then thermally decomposed to the isocyanate. nwo.nl While promising, challenges remain, such as catalyst separation and the high temperatures required for carbamate pyrolysis. nwo.nl

Curtius Rearrangement: This is a thermal or photochemical decomposition of carboxylic azides to form isocyanates. libretexts.org

Reaction with Carbonates: A phosgene-free process can be achieved by reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the resulting product to yield the isocyanate. google.com Another approach involves the reaction of amines with cyclic carbonates catalyzed by a nickel(II) pincer complex under mild conditions. researchgate.net

Di-tert-butyl dicarbonate (B1257347) Method: A phosgene-free protocol for diisocyanate synthesis has been developed using di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). chemrxiv.org

These phosgene-free routes are crucial for improving the safety and environmental profile of isocyanate production. rsc.org

A key aspect of green chemistry is the use of renewable feedstocks. researchgate.net There is growing interest in developing isocyanates and polyurethanes from biomass to reduce reliance on fossil fuels. mdpi.comresearchgate.net

Renewable Feedstocks: Researchers are exploring various bio-based sources for synthesizing isocyanates and the polyols they react with:

Vegetable Oils: Oils from sources like soy and castor are being investigated as precursors for polyols. mdpi.comrsc.org

Lignin (B12514952): As an abundant aromatic biopolymer, lignin is a promising renewable source for producing aromatic isocyanates and polyols. chemrxiv.orgresearchgate.net

Polysaccharides: Starch, cellulose, and chitosan (B1678972) are being explored as raw materials for polyurethane production. mdpi.com

Amino Acids: L-lysine has been used to create bio-based diisocyanates such as L-lysine diisocyanate ethyl ester (LLDI). rsc.org

Non-Isocyanate Polyurethanes (NIPUs): Another significant development is the creation of non-isocyanate polyurethanes (NIPUs). nih.gov These materials avoid the use of toxic isocyanate intermediates altogether. nih.gov One common route involves the reaction of cyclic carbonates (which can be synthesized from CO2) with amines. nih.gov This pathway not only eliminates the hazards associated with isocyanates but also provides a method for carbon dioxide utilization. nih.gov While promising, the properties of bio-based and non-isocyanate polyurethanes need further development to match the performance of their petrochemical-based counterparts. rsc.orgrsc.org

Lifecycle Assessment and Waste Minimization Strategies in Industrial Applications

A holistic view of the environmental impact of this compound requires a lifecycle assessment (LCA), from raw material extraction to end-of-life management of the resulting polyurethane products. americanchemistry.com The production of isocyanates and polyols from fossil fuels is a significant contributor to the environmental footprint of polyurethanes. acs.orgua.pt

Lifecycle Assessment (LCA): LCA is a methodology for evaluating the environmental impacts associated with all stages of a product's life. americanchemistry.com For polyurethanes, cradle-to-gate LCAs have shown that the production of the isocyanate and polyol components are major "hotspots" of environmental impact, including greenhouse gas emissions. acs.orgacs.org The shift towards bio-based feedstocks can reduce the carbon footprint, although impacts related to land use, energy, and solvent consumption during biomass processing must also be considered. acs.orgresearchgate.net

Waste Minimization and Recycling: The widespread use of polyurethane products necessitates effective end-of-life management to avoid landfilling. cannon.compengdepu.com Several strategies are employed for polyurethane waste:

| Recycling Method | Process Description | Applications of Recycled Material | Challenges |

| Mechanical Recycling | The physical grinding of polyurethane waste into a powder or small particles. cannon.compengdepu.com | Used as a filler in the production of new polyurethane products, such as foam, or rebonded for applications like carpet underlay and insulation. pengdepu.comresearchgate.net | Can alter the mechanical properties of the final product; the viscosity of the polyol-powder mixture can limit the amount of recycled content. researchgate.netnih.gov |

| Chemical Recycling | Breaking down the polyurethane polymer into its chemical constituents, primarily the polyol. cannon.com Common methods include glycolysis, hydrolysis, and aminolysis. researchgate.net | The recovered polyol can be used to produce new, high-quality polyurethane materials. purman.com | Isocyanates are generally not recoverable and must be newly synthesized. The processes can be energy-intensive and require significant investment. purman.com |

| Feedstock Recycling | Thermal processes (e.g., pyrolysis, gasification) that break down polyurethane waste into synthetic gases and oils. pengdepu.com | Can be used as an alternative energy source or as feedstock for new chemical production. pengdepu.com | Requires controlled high-temperature environments to be efficient and to manage emissions. |

Embracing a circular economy model through enhanced recycling and the development of sustainable production routes is essential for mitigating the long-term environmental impact of isocyanates and the versatile materials derived from them. nih.gov

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-(trifluoromethoxy)phenyl isocyanate, and how do they influence experimental design?

- Answer : The compound (C₈H₄F₃NO₂, MW 203.12) is a colorless liquid with a density of 1.346 g/cm³, refractive index of 1.457–1.46, and flash point of 69°C . These properties dictate storage (e.g., refrigeration at 0–6°C for stability) and handling (use of inert atmospheres to prevent moisture-induced hydrolysis). Safety protocols require protective gear (gloves, goggles) due to its irritant nature .

Q. What are the standard synthetic routes for this compound, and what intermediates are involved?

- Answer : A common method involves halogen exchange reactions. For example, 2-methoxyphenyl isocyanate undergoes chlorination with AIBN catalysis to form 2-(trichloromethoxy)phenyl isocyanate, followed by fluorination with liquid HF at 100°C . Alternative routes include converting phenols to dithiocarbonates, then reacting with HF/pyridine to install the trifluoromethoxy group .

Q. How can researchers safely handle and store this compound in the laboratory?

- Answer : Store under dry, cold conditions (0–6°C) in sealed containers to avoid moisture exposure. Use fume hoods for handling, and employ personal protective equipment (nitrile gloves, lab coats) to prevent skin/eye contact. Waste should be neutralized with aqueous ammonia or ethanol before disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- FT-IR : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2250–2275 cm⁻¹.

- ¹H/¹³C NMR : The trifluoromethoxy group (OCF₃) shows distinct splitting patterns (e.g., ¹⁹F coupling in ¹H NMR).

- GC-MS : Use high-resolution mass spectrometry to verify molecular ion peaks (m/z 203.12) and fragmentation patterns .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the reactivity of phenyl isocyanates in nucleophilic addition reactions?

- Answer : The electron-withdrawing trifluoromethoxy group (-OCF₃) deactivates the aromatic ring, reducing electrophilicity at the isocyanate group. This necessitates harsher reaction conditions (e.g., elevated temperatures or Lewis acid catalysts) for nucleophilic additions compared to unsubstituted phenyl isocyanates. Studies show reduced yields in urea formation unless activated amines (e.g., pyridine derivatives) are used .

Q. What strategies mitigate side reactions (e.g., oligomerization) during the synthesis of this compound derivatives?

- Answer :

- Temperature control : Maintain reactions below 60°C to prevent thermal decomposition.

- Solvent selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Catalysts : Employ tin(II) chloride or DBU to accelerate isocyanate-amine coupling while suppressing dimerization .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethoxy-substituted isocyanates?

- Answer : Discrepancies often arise from moisture contamination or variability in halogen exchange efficiency. Systematic optimization includes:

- Purity checks : Pre-dry solvents and reagents (e.g., molecular sieves for DMF).

- In situ monitoring : Use FT-IR or Raman spectroscopy to track NCO consumption.

- Post-reaction quenching : Neutralize residual HF with K₂CO₃ to improve reproducibility .

Q. What role does this compound play in synthesizing bioactive molecules?

- Answer : It serves as a key intermediate in agrochemicals and pharmaceuticals. For example, it reacts with o-chlorobenzoyl chloride and ammonia to form insecticidal carbamates via isocyanate addition . In drug discovery, it is used to functionalize piperidine derivatives, enhancing metabolic stability .

Q. How can computational modeling aid in predicting the stability of this compound under varying conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。